molecular formula C9H7BrN2 B1338655 6-Bromoquinolin-2-amine CAS No. 791626-58-9

6-Bromoquinolin-2-amine

Cat. No. B1338655
M. Wt: 223.07 g/mol
InChI Key: GSKICCPQEZRQEC-UHFFFAOYSA-N
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Description

6-Bromoquinolin-2-amine is a compound that serves as a key intermediate in the synthesis of various biologically active molecules. It is characterized by the presence of a bromine atom at the 6th position and an amino group at the 2nd position of the quinoline ring system. This structure is pivotal for its reactivity and ability to undergo a range of chemical transformations, making it a valuable building block in medicinal chemistry.

Synthesis Analysis

The synthesis of 6-bromoquinolin-2-amine derivatives has been explored through various methods. One approach involves the sequential and selective Buchwald-Hartwig amination reactions, which allow for the controlled functionalization of 6-bromo-2-chloroquinoline. This method has been used to synthesize ligands with increased binding affinity for the Src homology 3 (SH3) domain, which are important in mediating protein-protein interactions in biological processes . Another synthetic route is the Knorr synthesis, which involves a condensation reaction followed by cyclization, leading to the formation of 6-bromoquinolin-2(1H)-one . Additionally, the synthesis of 6-bromo-4-iodoquinoline through cyclization and substitution reactions has been reported, highlighting the versatility of bromoquinoline derivatives as intermediates .

Molecular Structure Analysis

The molecular structure of 6-bromoquinolin-2-amine is crucial for its reactivity. The presence of the bromine atom makes it susceptible to nucleophilic substitution reactions, as seen in the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione . The regiochemistry of these reactions is influenced by the electronic and steric properties of the substituents on the quinoline ring.

Chemical Reactions Analysis

6-Bromoquinolin-2-amine and its derivatives undergo a variety of chemical reactions. For instance, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of different substituted quinazoline diones . The bromine atom in these compounds is a reactive site that can be substituted with various nucleophiles, including amines, alcohols, and thiols, to yield a diverse array of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromoquinolin-2-amine derivatives are influenced by their molecular structure. The bromine atom contributes to the relatively high molecular weight and density of these compounds. The presence of the amino group affects their solubility and reactivity, particularly in Buchwald-Hartwig amination reactions, which are used to introduce nitrogen-containing substituents . The electronic effects of the substituents on the quinoline ring system also play a significant role in determining the chemical behavior of these molecules.

Scientific Research Applications

  • Ligand Synthesis for Protein-Protein Interaction Domains : 6-Bromoquinolin-2-amine has been used in the synthesis of ligands for Src homology 3 (SH3) domains, important for mediating biological processes. The use of Buchwald-Hartwig chemistry enabled the creation of 6-heterocyclic substituted 2-aminoquinolines, which showed increased binding affinity for SH3 domains (Smith et al., 2008).

  • Synthesis of Quinoline Derivatives : The compound has been utilized in the synthesis of various 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines. These derivatives were synthesized using Buchwald–Hartwig amination and showed interactions with ct-DNA, indicating potential for DNA-binding applications (Bonacorso et al., 2018).

  • Chemical Reactivity Studies : Studies have been conducted on the reactivity of 6-bromoquinoline derivatives with potassium amide in liquid ammonia, providing insights into their chemical behavior and potential applications in synthetic chemistry (Pomorski et al., 2010).

  • Preparation of Quinoline-Diones : Research has shown that 6-bromoquinolin-2-amine can be used to prepare 7-alkylamino-2-methylquinoline-5,8-diones, offering a pathway to various substituted quinolines with potential pharmaceutical applications (Choi & Chi, 2004).

  • Incorporation into Chelating Ligands : This compound has been used in the Friedländer approach to create bidentate and tridentate 6-bromoquinoline derivatives. These compounds have potential applications in forming biquinolines or in reactions under Sonogashira conditions (Hu et al., 2003).

  • Synthesis and Biological Evaluation : 6-Bromoquinolin-2-amine has been involved in the synthesis of amino- and sulfanyl-3H-quinazolin-4-one derivatives, which showed significant anticancer activities in biological screenings (Malinowski et al., 2015).

  • Derivatization of Amines and Amino Acids in HPLC : It has been used as a polymeric reagent for the derivatization of amines and amino acids in high-performance liquid chromatography (HPLC), allowing for the fractionation and quantification of complex mixtures (Yu et al., 1994).

  • Dengue Virus Inhibition : A series of 4-anilinoquinoline libraries targeting dengue virus and Venezuelan Equine Encephalitis virus included compounds with 6-bromoquinolin-2-amine, demonstrating potential as clinical compounds against these viruses (Huang et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

6-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSKICCPQEZRQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457979
Record name 6-bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinolin-2-amine

CAS RN

791626-58-9
Record name 6-bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Bromo-2-chloro-quinoline (3.34 g, 13.8 mmol) was dissolved in p-methoxybenzylamine (5 mL) and heated to 140° C. for 1 hour. The mixture was cooled to room temperature, filtered, and concentrated. The residue was purified by silica gel chromatography, and the isolated material was refluxed in TFA (6 mL) for 1 hour. The mixture was concentrated and purified by silica gel chromatography to give the desired product, 8a.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Cheng, TC Judd, MD Bartberger… - Journal of medicinal …, 2011 - ACS Publications
Using fragment-based screening of a focused fragment library, 2-aminoquinoline 1 was identified as an initial hit for BACE1. Further SAR development was supported by X-ray …
Number of citations: 157 pubs.acs.org
D Wang, R Liu, C Chen, S Wang, J Chang, C Wu… - Dyes and …, 2013 - Elsevier
A series of aza-boron-diquinomethene (aza-BODIQU) complexes with different aryl-substituents (B1–B6) were synthesized and characterized. Their photophysical properties were …
Number of citations: 49 www.sciencedirect.com
X Zhu, H Huang, R Liu, X Jin, Y Li, D Wang… - Journal of Materials …, 2015 - pubs.rsc.org
A series of aza-boron-diquinomethene complexes (1a–1e) bearing different N-aryl chromophores were synthesized and characterized by multinuclear NMR spectroscopy, X-ray …
Number of citations: 23 pubs.rsc.org
ON Obianom, Y Ai, Y Li, W Yang, D Guo… - Journal of medicinal …, 2019 - ACS Publications
… To a solution of 2-aminoquinoline or naphthalen-2-amine or 6-bromoquinolin-2-amine (0.5 mmol) and 2a–p (0.675 mmol) in DCE (2 mL) were added PyCIU (0.775 mmol) and DIPEA (…
Number of citations: 17 pubs.acs.org
ON Obianom - 2018 - search.proquest.com
The WNT/β-catenin signaling (β-cat) pathway is critical for embryonic development and tissue homeostasis. For this reason, alterations in the β-cat pathway are associated with many …
Number of citations: 2 search.proquest.com
J Ge, Q Ding, M Yang, T He, Y Peng - Organic & Biomolecular …, 2020 - pubs.rsc.org
… Furthermore, we also tried some other heteroaryl amines, such as pyridin-4-amine, and 6-bromoquinolin-2-amine, and disappointingly, all raw materials were recovered. …
Number of citations: 4 pubs.rsc.org

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